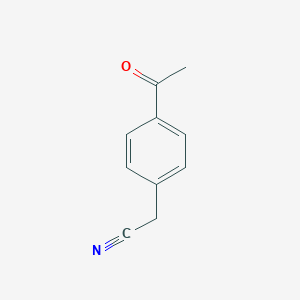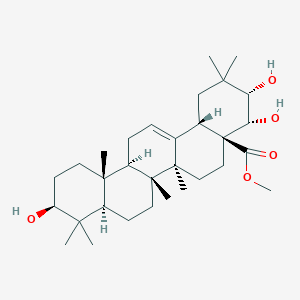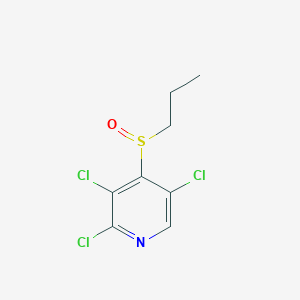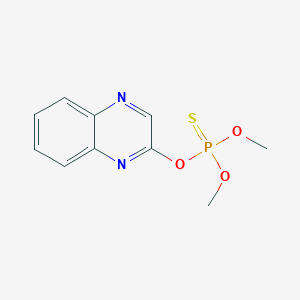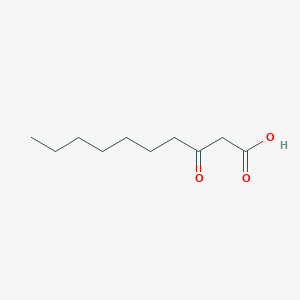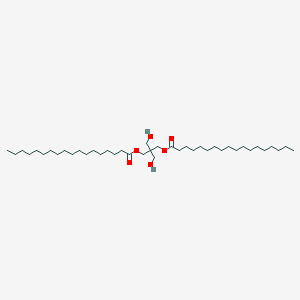
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Akt, a protein kinase that is involved in a variety of cellular processes including cell proliferation, survival, and metabolism. In
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Mécanisme D'action
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- inhibits Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By inhibiting Akt, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis and cell death in cancer cells, and may also contribute to the anti-inflammatory and anti-fibrotic effects of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of fibrotic markers in vitro and in vivo. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has also been shown to inhibit the growth of endothelial cells and to reduce angiogenesis, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- is its potency and specificity for Akt inhibition. This makes it a valuable tool for studying the role of Akt in cellular processes and disease models. However, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for research on 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. Another area of interest is the exploration of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- as a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and efficacy of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- in humans, and to identify potential drug-drug interactions and side effects.
Méthodes De Synthèse
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- involves the reaction of 6-bromo-1-hexyne with 1-pyrrolidinecarboxaldehyde in the presence of potassium tert-butoxide to yield the desired product. This method has been optimized to produce high yields of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- with good purity.
Propriétés
Numéro CAS |
14052-93-8 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- |
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-(6-pyrrolidin-1-ylhex-4-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H22N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h2,4-13H2 |
Clé InChI |
GZELMCLVSWRIOP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
SMILES canonique |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Autres numéros CAS |
14052-93-8 |
Synonymes |
1-(6-Pyrrolizino-4-hexynyl)-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



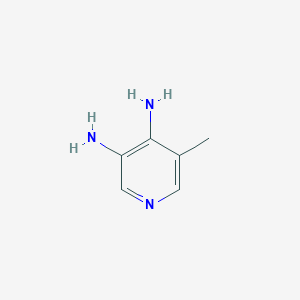


![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


